11-Sulfanylundecyl 2-bromo-2-methylpropanoate has the molecular formula C15H29BrO2S and a molecular weight of approximately 353.36 g/mol. It is characterized by the presence of a sulfanyl group and a bromo group, which contribute to its reactivity and potential applications in various fields. The compound is known to cause skin and eye irritation upon contact, indicating that it should be handled with care .
The chemical reactivity of 11-sulfanylundecyl 2-bromo-2-methylpropanoate can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the sulfanyl group may participate in thiol-related reactions, such as oxidation or disulfide formation.
The synthesis of 11-sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. Common methods may include:
Specific synthetic routes may vary based on desired yields and purity levels.
11-Sulfanylundecyl 2-bromo-2-methylpropanoate has potential applications in several areas:
Several compounds share structural similarities with 11-sulfanylundecyl 2-bromo-2-methylpropanoate. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
11-Mercaptoundecanoic Acid | Contains a carboxylic acid group | Lacks bromine functionality |
Dodecanethiol | Straight-chain thiol | No halogen substitution |
Octadecyl Bromide | Long-chain alkyl bromide | No thiol functionality |
The uniqueness of 11-sulfanylundecyl 2-bromo-2-methylpropanoate lies in its combination of both sulfanyl and bromo functionalities, which may provide distinct chemical reactivity compared to these similar compounds.